(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-7-6-11-27(14-16)24(29)20-13-21(18-8-4-3-5-9-18)25-23-22(20)17(2)26-28(23)19-10-12-32(30,31)15-19/h3-5,8-9,13,16,19H,6-7,10-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNQKLPNBVSMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and has potential implications for numerous indications. These include pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by the compound leads to the modulation of cell excitability. This can have potential implications for various physiological processes and conditions, including pain perception, epilepsy, reward/addiction, and anxiety.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
: Discovery, synthesis and biological characterization of a series of N - (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H -pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators.
Biochemische Analyse
Biochemical Properties
This compound interacts with the GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells. The GIRK channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits.
Cellular Effects
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone influences cell function by modulating the activity of GIRK channels. This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Biologische Aktivität
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a heterocyclic organic compound that exhibits significant biological activity. This article delves into its molecular characteristics, synthesis, and biological effects, supported by research findings and case studies.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 424.55 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5S |
| Molecular Weight | 424.55 g/mol |
| IUPAC Name | (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often incorporates domino reactions that facilitate the formation of the pyrazolo[3,4-b]pyridine structure through condensation reactions involving 3-methyl-5-aminopyrazole and various aldehydes.
Anticancer Properties
Research has indicated that compounds similar to this one demonstrate significant anticancer activity. For instance, studies have shown that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, the compound has been tested against human colorectal cancer cells showing promising results in inhibiting growth in vitro .
The proposed mechanism of action includes the inhibition of specific kinases involved in cancer cell signaling pathways. This compound may also act on ATP-binding cassette (ABC) transporters which are crucial for drug resistance in cancer therapy .
Neuroprotective Effects
Additionally, derivatives of the pyrazolo[3,4-b]pyridine structure have shown potential neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Case Studies
- Colorectal Cancer Study : In a controlled experiment involving human colorectal cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth with an IC50 value observed at approximately 25 nM .
- Neuroprotection in Animal Models : A study conducted on rat models demonstrated that administration of similar compounds resulted in improved motor functions and reduced neuroinflammation markers following induced oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A shares structural homology with several pyrazolo-pyridine derivatives but exhibits distinct substitutions that influence its physicochemical and biological properties:
*Estimated based on structural similarity to 1021249-91-1.
Key Observations :
- Sulfone vs. Thienopyrimidine/Coumarin: The 1,1-dioxidotetrahydrothiophen-3-yl group in Compound A introduces a sulfone moiety, enhancing metabolic stability compared to thieno[2,3-d]pyrimidine or coumarin derivatives, which may prioritize fluorescence or antimicrobial activity .
- Piperidine vs. Piperazine : The 3-methylpiperidinyl group in Compound A likely reduces aqueous solubility relative to the 4-ethylpiperazinyl analog (1021249-91-1), impacting pharmacokinetics .
Q & A
Q. What are the critical steps for synthesizing the compound with high yield and purity?
Methodological Answer: Key considerations include:
- Reaction Optimization : Use palladium-catalyzed cross-coupling for pyrazole ring formation, as described in analogous pyridopyrazine syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF/water mixtures aid in final purification .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol enhances purity (>98%) .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, particularly the 1,1-dioxidotetrahydrothiophene and pyrazole rings .
- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass validation (e.g., calculated [M+H]⁺ = 478.1922) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydrothiophene dioxane moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Functional Group Variation : Replace the 3-methylpiperidinyl group with bulkier substituents (e.g., 4-phenylpiperazine) to assess receptor binding affinity changes, as seen in corticotropin-releasing factor-1 antagonists .
- In Silico Modeling : Docking studies (AutoDock Vina) using crystallized receptor structures (PDB: 4K5Y) predict binding interactions of the pyrazolo[3,4-b]pyridine core .
- In Vitro Assays : Measure IC₅₀ values in HEK293 cells transfected with target receptors to prioritize derivatives .
Q. How should experimental designs address contradictions between solubility and in vivo efficacy?
Methodological Answer:
- Controlled Variables : Use randomized block designs (split-plot for dose-response vs. formulation variables) to isolate solubility effects .
- Formulation Strategies : Test co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability without altering activity .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish pharmacokinetic vs. pharmacodynamic outliers .
Q. What methodologies resolve conflicting data in metabolic stability assays?
Methodological Answer:
- Isotopic Labeling : Use ¹⁴C-labeled compound in microsomal assays (human liver microsomes) to track metabolite pathways .
- Cross-Validation : Compare LC-MS/MS results across labs using standardized protocols (e.g., FDA Bioanalytical Method Validation) .
- Species-Specific Differences : Replicate studies in murine vs. primate models to identify interspecies metabolic variations .
Q. How can computational models predict environmental fate during preclinical testing?
Methodological Answer:
- QSAR Modeling : Estimate biodegradation half-lives using EPI Suite™, focusing on sulfone and pyridine moieties .
- Microcosm Studies : Simulate soil/water systems with ¹³C-labeled compound to track abiotic hydrolysis and microbial degradation .
Q. What strategies validate target engagement in complex biological matrices?
Methodological Answer:
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